[4-(2-fluorophenyl)piperazin-1-yl][3-methyl-4-(2-methylpropyl)-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl]methanone
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Overview
Description
4-(2-FLUOROPHENYL)-1-PIPERAZINYLMETHANONE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a benzothiadiazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-FLUOROPHENYL)-1-PIPERAZINYLMETHANONE typically involves multiple steps, starting with the preparation of the piperazine ring and the fluorophenyl group. The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane. The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
The benzothiadiazine moiety is synthesized separately through a series of reactions involving the condensation of a sulfonamide with a suitable aldehyde, followed by cyclization and oxidation steps. The final step involves coupling the piperazine and benzothiadiazine intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-FLUOROPHENYL)-1-PIPERAZINYLMETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl group or the piperazine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the core structure.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 4-(2-FLUOROPHENYL)-1-PIPERAZINYLMETHANONE can be used as a probe to study various biochemical pathways. Its interactions with proteins and other biomolecules can provide insights into cellular processes and potential therapeutic targets.
Medicine
Medically, this compound has potential applications as a drug candidate. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for the development of new pharmaceuticals. Research into its pharmacokinetics and pharmacodynamics would be necessary to fully understand its therapeutic potential.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-FLUOROPHENYL)-1-PIPERAZINYLMETHANONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-[4-(4-METHYLPHENYL)-2-(TRIFLUOROMETHYL)-1,5,9-TRIAZABICYCLO[4.3.0]NONA-5,7-DIEN-7-YL]METHANONE
- N-(1-(2-FLUORO PHENETHYL)PIPERIDIN-4-YL)-N-(2-FLUOROPHENYL)PROPIONAMIDE
Uniqueness
The uniqueness of 4-(2-FLUOROPHENYL)-1-PIPERAZINYLMETHANONE lies in its specific combination of functional groups and structural features This combination allows for unique interactions with molecular targets and provides distinct chemical reactivity compared to similar compounds
Properties
Molecular Formula |
C23H27FN4O3S |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-7-yl]methanone |
InChI |
InChI=1S/C23H27FN4O3S/c1-16(2)15-28-17(3)25-32(30,31)22-14-18(8-9-21(22)28)23(29)27-12-10-26(11-13-27)20-7-5-4-6-19(20)24/h4-9,14,16H,10-13,15H2,1-3H3 |
InChI Key |
WDVRNCPTNUQASN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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